
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol is a synthetic compound belonging to the class of estrogens. Estrogens are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is structurally related to estradiol, the primary female sex hormone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol typically involves multi-step organic synthesis. The starting material is often a steroidal precursor, which undergoes various chemical transformations, including oxidation, reduction, and substitution reactions, to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.
化学反应分析
Types of Reactions
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or hydrocarbons.
科学研究应用
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and the treatment of hormone-related disorders.
Industry: Used in the production of pharmaceuticals and as a precursor for other chemical compounds.
作用机制
The mechanism of action of (17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The molecular targets include various proteins and enzymes involved in cell growth, differentiation, and metabolism.
相似化合物的比较
Similar Compounds
Similar compounds include:
Estradiol: The primary female sex hormone, structurally similar but with different functional groups.
Estrone: Another naturally occurring estrogen, with a ketone group at the C17 position.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with an ethynyl group at the C17 position.
Uniqueness
(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties. These modifications can enhance its stability, bioavailability, and receptor binding affinity, making it a valuable compound for research and therapeutic applications.
属性
CAS 编号 |
631-81-2 |
|---|---|
分子式 |
C18H24O2 |
分子量 |
273.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,17S)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i17D |
InChI 键 |
VOXZDWNPVJITMN-CICDXGRQSA-N |
手性 SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
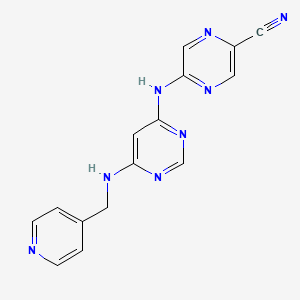
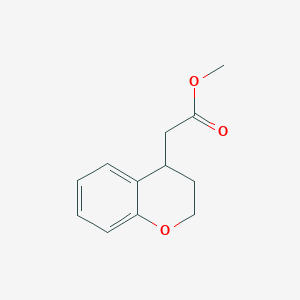

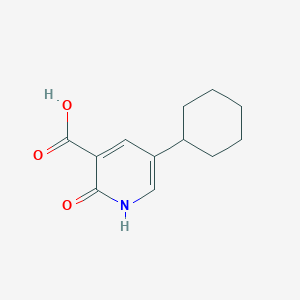
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
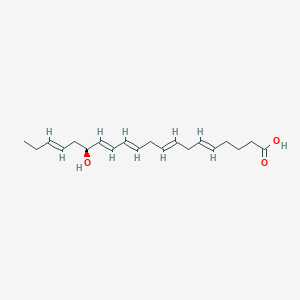
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
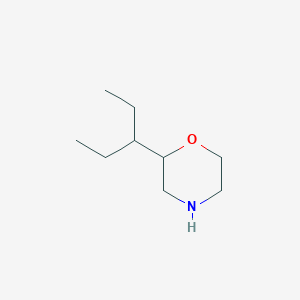
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)


